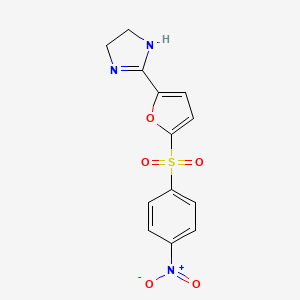![molecular formula C12H19ClO B13792740 Bicyclo[8.1.0]undecane-11-carbonyl chloride CAS No. 78293-83-1](/img/structure/B13792740.png)
Bicyclo[8.1.0]undecane-11-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[8.1.0]undecane-11-carbonyl chloride: is a chemical compound with the molecular formula C12H19ClO. It is a bicyclic compound, meaning it contains two interconnected ring structures. This compound is often used in organic synthesis and research due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[8.1.0]undecane-11-carbonyl chloride typically involves the reaction of Bicyclo[8.1.0]undecane with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bicyclo[8.1.0]undecane-11-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions to prevent side reactions.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[8.1.0]undecane-11-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it useful in the modification of surfaces and materials .
Mecanismo De Acción
The mechanism of action of Bicyclo[8.1.0]undecane-11-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger ring system and different chemical properties compared to Bicyclo[8.1.0]undecane-11-carbonyl chloride.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the acyl chloride functional group. This combination gives it distinct reactivity and makes it valuable in various chemical syntheses .
Propiedades
Número CAS |
78293-83-1 |
|---|---|
Fórmula molecular |
C12H19ClO |
Peso molecular |
214.73 g/mol |
Nombre IUPAC |
bicyclo[8.1.0]undecane-11-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10(9)11/h9-11H,1-8H2 |
Clave InChI |
FHDQHGIAYJFAQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2C(C2C(=O)Cl)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
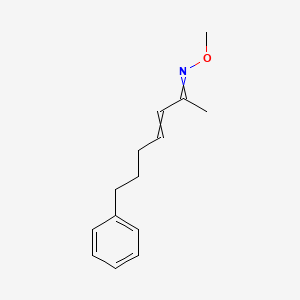
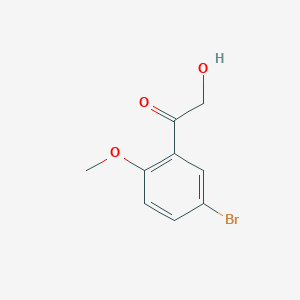
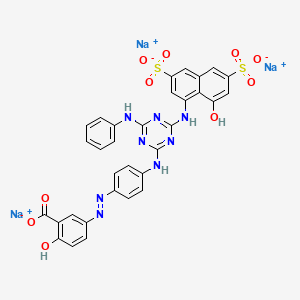
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
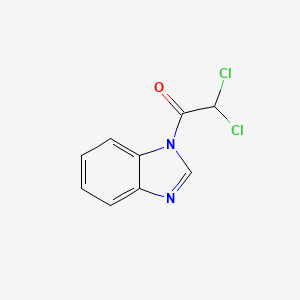
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
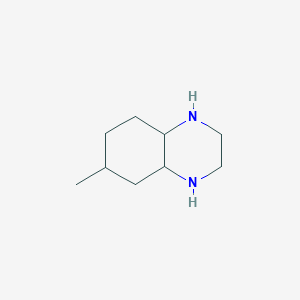
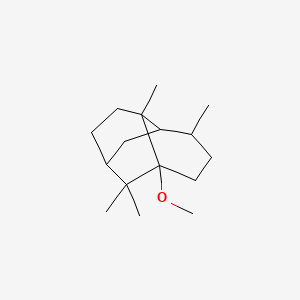
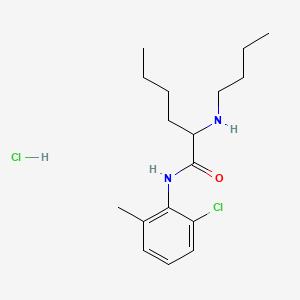

![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
